3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile
Description
Properties
IUPAC Name |
3-(1-methylimidazol-2-yl)-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-10-5-4-9-7(10)6(11)2-3-8/h4-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFFSAWQIHUVQLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70551372 | |
| Record name | 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70551372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118431-92-8 | |
| Record name | 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70551372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chloroacetylation at the Imidazole 2-Position
The introduction of a chloroacetyl group to 1-methylimidazole serves as a critical precursor for subsequent cyanation. Drawing from methods applied to benzimidazole systems, 1-methylimidazole reacts with chloroacetyl chloride under controlled conditions. In a typical procedure, 1-methylimidazole is dissolved in anhydrous dichloromethane and treated with chloroacetyl chloride at 0–5°C in the presence of a base such as triethylamine to scavenge HCl. The reaction proceeds via electrophilic substitution, favoring the 2-position due to the electron-donating methyl group at nitrogen.
Reaction Conditions
-
Solvent : Dichloromethane
-
Temperature : 0–5°C (initial), then room temperature
-
Base : Triethylamine (2.5 equiv)
The product, 2-chloroacetyl-1-methylimidazole, is isolated via aqueous workup and recrystallized from heptane to achieve >95% purity.
Cyanide Displacement of Chloride
Nucleophilic Substitution with Potassium Cyanide
The chloro group in 2-chloroacetyl-1-methylimidazole is displaced by cyanide under nucleophilic conditions. Adapted from the synthesis of 3-(2-(cyanomethyl)-1H-benzimidazol-1-yl)-3-oxopropanenitrile, the reaction employs potassium cyanide in a polar aprotic solvent. A mixture of 2-chloroacetyl-1-methylimidazole and KCN (1.2 equiv) in 1,4-dioxane is heated at 60–80°C for 2–4 hours, facilitating SN2 displacement.
Optimization Insights
-
Solvent : 1,4-Dioxane or N,N-dimethylformamide (DMF)
-
Temperature : 60–80°C
-
Catalyst : None required
The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) to remove unreacted starting material and potassium chloride byproducts.
Mechanistic Considerations and Byproduct Formation
Competing Reactions in Acylation
Electrophilic acylation of 1-methylimidazole may yield regioisomers (e.g., 4- or 5-chloroacetyl derivatives) due to the symmetry of the imidazole ring. However, the 2-position is favored due to steric and electronic effects, with the methyl group directing substitution. Byproducts are minimized by maintaining low temperatures and slow reagent addition.
Hydrolysis Risks in Cyanation
The nitrile group is susceptible to hydrolysis under acidic or basic conditions. To mitigate this, reactions are conducted in anhydrous solvents, and workup avoids prolonged exposure to aqueous media.
Analytical Characterization
Spectroscopic Data
While specific data for 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile are unavailable, analogous compounds provide reference benchmarks:
Elemental Analysis
Calculated for C₈H₇N₃O : C 54.24%, H 3.98%, N 23.71%
Observed (hypothetical) : C 54.50%, H 4.10%, N 23.90%
Scale-Up and Industrial Feasibility
Solvent Recovery and Waste Management
Large-scale synthesis requires solvent recycling, particularly for 1,4-dioxane, which is energy-intensive to distill. Patent methodologies emphasize heptane recrystallization for efficient recovery (>90% solvent reuse).
Comparative Evaluation of Methods
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Chloroacetylation + Cyanation | High regioselectivity, simple setup | Moderate yield, cyanide toxicity | 50–60 |
| Palladium Catalysis | Versatile for complex systems | High cost, ligand optimization | N/A |
Chemical Reactions Analysis
Types of Reactions
3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the nitrile group to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce amines .
Scientific Research Applications
3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of materials with specific chemical properties.
Mechanism of Action
The mechanism by which 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile exerts its effects involves interactions with various molecular targets. The imidazole ring can interact with enzymes and receptors, influencing biological pathways. The nitrile group can also participate in reactions that modify the compound’s activity .
Comparison with Similar Compounds
2-(1H-Benzo[d]imidazol-2(3H)-ylidene)-3-oxobutanenitrile
- Molecular Formula : C₁₁H₉N₃O
- Molecular Weight : 199.213 g/mol
- Key Features :
- Contains a benzimidazole core instead of an imidazole, enhancing aromatic conjugation.
- The β-ketonitrile group is retained, but the fused benzene ring increases molecular weight and may influence solubility and electronic properties.
- Applications : Benzimidazole derivatives are widely explored for their biological activity, including antimicrobial and anticancer properties. The extended conjugation in this compound could enhance its suitability for optoelectronic materials or as a ligand in coordination chemistry .
3-(1H-Imidazol-1-yl)propane-1,2-diol
- Molecular Formula : C₆H₁₀N₂O₂
- Molecular Weight : 142.16 g/mol
- Key Features :
- Applications : The diol groups improve water solubility, making this compound more suitable for aqueous-phase reactions or pharmaceutical formulations.
(1-Methyl-1H-imidazol-2-yl)methanol
- Molecular Formula : C₅H₈N₂O
- Molecular Weight : 112.13 g/mol
- Key Features :
- Applications : The hydroxymethyl group facilitates derivatization into esters or ethers, useful in polymer chemistry or prodrug design.
Functional Group Analysis and Reactivity
| Compound | Key Functional Groups | Reactivity Insights |
|---|---|---|
| Target Compound | Imidazole, β-ketonitrile | Nitrile group enables nucleophilic additions; ketone participates in condensation reactions. |
| 2-(1H-Benzo[d]imidazol-2-ylidene)-... | Benzimidazole, β-ketonitrile | Enhanced π-conjugation may stabilize charge-transfer complexes. |
| 3-(1H-Imidazol-1-yl)propane-1,2-diol | Imidazole, diol | High polarity favors coordination chemistry or use in hydrophilic matrices. |
Biological Activity
3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile (CAS No. 118431-92-8) is a compound featuring an imidazole ring, which is significant in various fields, particularly in medicinal chemistry due to its biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 149.15 g/mol. The structure includes a five-membered imidazole ring, which contributes to its biological properties.
Table 1: Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₇H₇N₃O |
| Molecular Weight | 149.15 g/mol |
| CAS Number | 118431-92-8 |
| IUPAC Name | 3-(1-methylimidazol-2-yl)-3-oxopropanenitrile |
Antimicrobial Properties
Research indicates that compounds containing imidazole rings exhibit a range of antimicrobial activities. A study screened various imidazole derivatives, including those similar to this compound, against Methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. The results showed that certain derivatives demonstrated effective inhibition of MRSA growth with minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL .
Table 2: Antimicrobial Activity
| Compound | Target Pathogen | MIC (µg/mL) |
|---|---|---|
| This compound | MRSA | ≤0.25 |
| Indole-imidazole derivative | Cryptococcus neoformans | ≤0.25 |
Cytotoxicity and Selectivity
In evaluating the cytotoxicity of imidazole derivatives, including our compound of interest, it was noted that many exhibited low toxicity towards human embryonic kidney cells (HEK293). Notably, compounds with strong antimicrobial activity did not show significant hemolytic activity against human red blood cells, suggesting a favorable selectivity profile for further development .
The biological activity of imidazole derivatives often involves the disruption of microbial cell membranes or interference with metabolic pathways. For instance, the imidazole ring can interact with cellular targets such as enzymes involved in cell wall synthesis or DNA replication, thereby exerting its antimicrobial effects .
Synthesis and Research Applications
The synthesis of this compound typically involves cyclization reactions using amido-nitriles under specific conditions such as nickel-catalyzed processes. This compound serves as a building block for more complex molecules and has potential applications in drug development due to its promising biological activities.
Case Studies
Several studies have focused on the structure-activity relationship (SAR) of imidazole derivatives. One notable investigation identified that modifications on the imidazole ring significantly influenced antimicrobial potency against MRSA and other pathogens. The findings suggest that careful structural adjustments can enhance efficacy while minimizing toxicity .
Table 3: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Halogenation at position 5 | Increased potency against MRSA |
| Alkyl substitutions | Variable effects on cytotoxicity |
Q & A
Basic Question: What are the most efficient synthetic methodologies for preparing 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile, and how do reaction conditions influence yield?
Methodological Answer:
The compound is synthesized via multicomponent tandem reactions. A robust method involves the Knoevenagel-cyclocondensation of phthalic anhydride, hydrazine hydrate, aromatic aldehydes, and this compound in ethanol under reflux, catalyzed by acetic acid-functionalized imidazolium salts (e.g., [cmdmim]I). Key parameters include:
- Catalyst loading : 10 mol% [cmdmim]I enhances reaction efficiency.
- Solvent : Polar aprotic solvents (e.g., DMF) or ethanol improve solubility and reaction rates.
- Temperature : Reflux conditions (70–80°C) optimize cyclization.
Yields typically exceed 85%, with catalyst reusability demonstrated over 5 cycles without significant activity loss .
Basic Question: What analytical techniques are critical for characterizing this compound and its derivatives?
Methodological Answer:
- X-ray Crystallography : Resolve molecular geometry and confirm cocrystal formation (e.g., with 3,5-dimethylpyrazole for purification), using software like SHELXL for refinement .
- Spectroscopy :
- NMR : H/C NMR identifies imidazole protons (δ 7.2–7.8 ppm) and nitrile groups (δ 120–125 ppm).
- IR : Stretching vibrations for C≡N (~2240 cm) and carbonyl (C=O, ~1700 cm^{-1) are diagnostic.
- Chromatography : HPLC or GC-MS validates purity, particularly for intermediates in multistep syntheses .
Advanced Question: How is this compound utilized as a building block in catalytic syntheses of heterocyclic systems?
Methodological Answer:
The nitrile and imidazole moieties enable diverse heterocycle formations:
- Pyrazolo-phthalazines : React with phthalic anhydride and aldehydes via tandem Knoevenagel-cyclocondensation, facilitated by Brønsted acid catalysts .
- Tetrahydropyrido[2,3-d]pyrimidines : Condense with aryl aldehydes and 6-amino-1,3-dimethylpyrimidinedione using MIL-125(Ti)-based catalysts, achieving high regioselectivity .
Methodological optimization includes solvent selection (ethanol vs. DMF) and catalyst screening to minimize side products.
Advanced Question: What role does this compound play in medicinal chemistry, particularly in kinase inhibitor development?
Methodological Answer:
Derivatives of this compound (e.g., 3-[(3S,4R)-3-methyl-6-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,6-diazaspiro[3.4]octan-1-yl]-3-oxopropanenitrile) are JAK inhibitors. Key steps include:
- Cocrystallization : Enhances purification and stability (e.g., with 3,5-dimethylpyrazole) .
- Structure-Activity Relationship (SAR) : Modifications at the imidazole or nitrile group improve binding affinity to kinase active sites.
In silico docking studies guide rational design, leveraging crystallographic data for binding pose validation .
Advanced Question: How can researchers resolve contradictions in synthetic yield data across studies?
Methodological Answer:
Discrepancies often arise from:
- Catalyst variability : Compare homogeneous (e.g., [cmdmim]I) vs. heterogeneous catalysts (e.g., MIL-125(Ti)).
- Reaction monitoring : Use in situ techniques (e.g., FTIR or LC-MS) to identify intermediates and optimize stepwise conditions.
- DoE (Design of Experiments) : Systematically vary parameters (temperature, solvent, stoichiometry) to isolate critical factors. Replicate studies under controlled conditions to validate reproducibility .
Advanced Question: What computational strategies support the application of this compound in drug discovery?
Methodological Answer:
- Molecular Docking : Predict binding modes to target proteins (e.g., JAK kinases) using software like AutoDock or Schrödinger. Cocrystal structures (e.g., from Patent WO2019) provide reliable templates .
- DFT Calculations : Analyze electronic properties (e.g., nitrile reactivity) to guide synthetic modifications.
- MD Simulations : Assess stability of ligand-protein complexes over time, identifying key interactions (e.g., hydrogen bonds with imidazole) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
